molecular formula C2Cl2F5P B095778 Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane CAS No. 17426-84-5

Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane

Cat. No. B095778
CAS RN: 17426-84-5
M. Wt: 220.89 g/mol
InChI Key: WMSZCUQAAMZSLG-UHFFFAOYSA-N
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Description

Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, commonly known as C2F5PCl2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and is known for its high thermal stability. This chemical compound has been widely used in various scientific research applications, including material science, catalysis, and organic synthesis.

Scientific Research Applications

Organophosphorus Chemistry

Dichloro(methyl)phosphane, a compound closely related to Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, serves as a starting material for the synthesis of various organophosphorus compounds, including phosphonic, phosphinic, and phosphonous acid derivatives, and their secondary products. This illustrates the compound's significance in the development of organophosphorus chemistry, highlighting its utility in creating a broad range of chemically active products (Weissermel et al., 1981).

Catalysis

The use of this compound derivatives in catalysis is well-documented. For instance, complexes containing semi-fluorinated bis(phosphane)s exhibit excellent catalytic activity in olefin polymerization. The introduction of electron-deficient substituents like pentafluoroethyl groups into these compounds enhances their efficiency as catalysts for polymerizing olefins, such as 2-norbornene, offering superior performance compared to more electron-rich phosphane derivatives (Wursche et al., 2000).

Polymer Synthesis

Poly(diorgano)phosphazenes, a new class of polymeric materials, utilize poly(dichloro)phosphazene as a precursor, which is closely related to the chemical structure . These polymers are synthesized through the substitution of chlorine atoms with various nucleophilic organic substituents, demonstrating the compound's role in producing polymers with potential applications in medical fields and other industries (Sułkowski et al., 1995).

Environmental Applications

Although not directly related to this compound, the environmental hazards and adsorption recovery of hydrochlorofluorocarbons (HCFCs) highlight the importance of managing and recovering compounds with similar fluorinated structures. This research underscores the broader context of handling fluorinated compounds responsibly and the potential environmental implications (Tsai, 2002).

Mechanism of Action

The mechanism of action of Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane is not specified in the search results. It is known to be used in scientific research for its diverse applications.

properties

IUPAC Name

dichloro(1,1,2,2,2-pentafluoroethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F5P/c3-10(4)2(8,9)1(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSZCUQAAMZSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(Cl)Cl)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374187
Record name (Pentafluoroethyl)phosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17426-84-5
Record name (Pentafluoroethyl)phosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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